E3 Ligand-Linker Conjugate 7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTCFDNGMVCDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Compositional Characteristics of E3 Ligand Linker Conjugate 7
Chemical Linker Moiety
Alternative Linker Compositions (e.g., Heteroaryl Chains, Mixed Moieties)
The linker component of an E3 ligand-linker conjugate is a critical determinant of the resulting PROTAC's properties, including its stability, solubility, cell permeability, and ability to form a productive ternary complex. nih.govexplorationpub.com While simple alkyl chains and polyethylene (B3416737) glycol (PEG) units are the most common motifs, researchers have developed a diverse "toolbox" of linker compositions to optimize PROTAC performance. nih.govsymeres.com
Heteroaryl Chains: Incorporating rigid, planar heteroaromatic rings like triazoles into the linker is a common strategy. explorationpub.com The triazole moiety is often installed using a copper-catalyzed "click chemistry" reaction, which is highly efficient and selective. nih.gov This not only provides a stable, metabolically robust connection but also influences the spatial orientation of the connected ligands. nih.govexplorationpub.com For instance, in wogonin-based PROTACs targeting CDK9, a triazole linker demonstrated higher efficiency than a simple alkane chain. explorationpub.com
Mixed Moieties: Linkers frequently consist of a combination of different chemical groups to achieve a balance of properties. sigmaaldrich.comexplorationpub.com Common combinations include:
Alkyl and PEG Chains: Mixing hydrophobic alkyl segments with hydrophilic PEG units allows for fine-tuning of the PROTAC's lipophilicity and solubility. nih.gov
Saturated Heterocycles: Piperazine and piperidine (B6355638) rings are often incorporated into linkers. nih.gov These structures can improve solubility and provide a more rigid, defined conformation compared to flexible alkyl or PEG chains, which can be advantageous for optimizing ternary complex formation. explorationpub.comacs.org
The choice of linker composition is crucial and must be empirically optimized for each specific E3 ligand and target protein pair.
Table 1: Common Linker Compositions in E3 Ligand-Linker Conjugates
| Linker Type | Common Moieties | Key Characteristics | Reference(s) |
|---|---|---|---|
| Alkyl/Ether | Alkyl chains, Polyethylene Glycol (PEG) | Flexible, tunable hydrophilicity/lipophilicity. | nih.gov, explorationpub.com, |
| Heteroaryl | Triazoles, Pyridines | Rigid, metabolically stable, can be installed via click chemistry. | nih.gov, explorationpub.com, acs.org |
| Mixed | Alkyl-PEG, Piperazine/Piperidine-containing | Balances properties like solubility and rigidity; can improve oral bioavailability. | nih.gov, explorationpub.com, acs.org |
Strategic Placement of Linker Attachment Points on the E3 Ligase Ligand
The point at which the linker is attached to the E3 ligase ligand—the "exit vector"—profoundly influences the stability of the conjugate and the biological activity of the final PROTAC. frontiersin.orgnih.gov An improperly placed linker can disrupt the ligand's binding to the E3 ligase or orient the target protein in a way that prevents efficient ubiquitination. nih.gov Extensive research has identified viable attachment points for the most commonly used E3 ligase ligands. frontiersin.orgnih.gov
For Cereblon (CRBN) Ligands: CRBN is the most frequently recruited E3 ligase in PROTAC design. nih.gov Ligands are typically derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933), pomalidomide (B1683931), and lenalidomide (B1683929). researchgate.net
Pomalidomide Derivatives: A common strategy involves attaching the linker to the 4-amino group of lenalidomide or via the glutarimide (B196013) ring. frontiersin.orgnih.gov Another approach is to connect the linker via an amide bond after modifying the phthalimide (B116566) portion of pomalidomide. frontiersin.orgnih.gov
Thalidomide Derivatives: Linkers can be attached at various positions on the phthalimide ring, for instance, via a hydroxyl group to create an ether linkage. researchgate.net
Lenalidomide Derivatives: Linkers can be attached to the 4-amino position or through derivatization at the 5-position of the isoindolinone core. frontiersin.orgresearchgate.net
Studies have shown that the linker attachment point on CRBN ligands significantly affects their aqueous stability and their ability to induce the degradation of native substrates (neosubstrates) of CRBN. nih.govacs.org
For von Hippel-Lindau (VHL) Ligands: VHL ligands are also widely used in PROTAC development. researchgate.net Common attachment points include:
An amide bond formed from the carboxylic acid of the tert-leucine moiety. researchgate.net
A phenolic linkage point on the hydroxyproline (B1673980) ring system. researchgate.net
A thioether at the left-hand side amino acid. researchgate.net
The selection of the exit vector is a critical design parameter that must be considered to generate stable and potent PROTACs. nih.gov
Table 2: Examples of Linker Attachment Strategies for E3 Ligase Ligands
| E3 Ligase | Ligand Class | Common Attachment Points (Exit Vectors) | Reference(s) |
|---|---|---|---|
| Cereblon (CRBN) | IMiDs (Pomalidomide, Lenalidomide) | 4-amino position of lenalidomide; Phthalimide ring; Glutarimide ring. | frontiersin.org, researchgate.net, nih.gov, nih.gov |
| von Hippel-Lindau (VHL) | (S,R,S)-AHPC derivatives | Amide bond from tert-leucine; Phenolic oxygen on hydroxyproline ring. | researchgate.net |
| Inhibitor of Apoptosis Proteins (IAP) | Methyl bestatin (B1682670) derivatives | Amine or carboxylic acid functionalities on the ligand scaffold. | frontiersin.org |
Overall Conjugate Architecture and Bifunctional Design
E3 ligand-linker conjugates are key intermediates in the synthesis of PROTACs, which are defined by their heterobifunctional architecture. sigmaaldrich.comenamine.net This design consists of three distinct components: a ligand for an E3 ubiquitin ligase, a ligand for a POI, and a linker that connects them. rsc.orgrsc.orgnih.gov
The fundamental principle of this design is to physically bridge the E3 ligase and the target protein within the cell. biocompare.comnih.gov This chemically induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase). frontiersin.orgnih.gov Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for destruction by the cell's natural protein disposal machinery, the proteasome. rsc.orgnih.gov
This bifunctional approach gives PROTACs a catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually metabolized. explorationpub.com The linker is not merely a passive spacer but plays an active role in dictating the geometry and stability of the ternary complex, which in turn governs the efficiency and selectivity of protein degradation. explorationpub.comsymeres.com The modular nature of the design allows for the systematic optimization of each component—the E3 ligand, the POI ligand, and the linker—to develop potent and selective protein degraders. sigmaaldrich.comsymeres.com
Compound Names
Mechanistic Principles Governing E3 Ligand Linker Conjugate Function in Protacs
E3 Ubiquitin Ligase Recruitment and Induced Proximity
The primary role of an E3 ligand-linker conjugate in a PROTAC is to recruit an E3 ubiquitin ligase and bring it into close proximity with a target protein. This induced proximity is the foundational step for subsequent protein degradation. E3 Ligand-Linker Conjugate 7 is a derivative of the VHL ligand 1 and incorporates a polyethylene (B3416737) glycol (PEG) linker. caymanchem.com It is designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby initiating the degradation cascade. caymanchem.commedchemexpress.com
Specificity of Ligand-E3 Ligase Interaction
The interaction between the E3 ligase ligand and its corresponding E3 ligase is highly specific and is a crucial determinant of a PROTAC's activity. The human genome encodes over 600 E3 ubiquitin ligases, each recognizing specific protein substrates. frontiersin.org However, only a handful, most notably Cereblon (CRBN) and VHL, have been extensively utilized in PROTAC design. frontiersin.orgnih.govfrontiersin.org This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these E3 ligases.
The specificity of these interactions is paramount. For instance, CRBN ligands are derived from immunomodulatory drugs like thalidomide (B1683933) and its analogs, while VHL ligands are often peptidomimetic and derived from the hypoxia-inducible factor-1α (HIF-1α) protein. nih.govmedchemexpress.com this compound specifically incorporates a (S,R,S)-AHPC-based VHL ligand, ensuring its recruitment of the VHL E3 ligase complex. medchemexpress.com The choice between CRBN and VHL can significantly impact the degradation profile of a PROTAC, with some studies showing that VHL-based degraders can exhibit better degradation activity in certain contexts. frontiersin.org
| E3 Ligase | Common Ligands | Key Characteristics |
|---|---|---|
| Cereblon (CRBN) | Thalidomide, Pomalidomide (B1683931), Lenalidomide (B1683929) | Forms a CRL4-CRBN complex; ligands are often immunomodulatory imide drugs (IMiDs). frontiersin.orgsinobiological.com |
| von Hippel-Lindau (VHL) | Derivatives of HIF-1α peptide, (S,R,S)-AHPC | Forms the CRL2-VHL complex; ligands are often peptidomimetic. nih.govfrontiersin.org |
Formation of the Transient Ternary Complex
The cornerstone of PROTAC function is the formation of a transient ternary complex, consisting of the E3 ligase, the PROTAC molecule, and the target protein of interest (POI). frontiersin.orgscienceopen.com This complex formation is a critical mechanistic step that brings the target protein into the vicinity of the E3 ligase's catalytic machinery. researchgate.net The linker element of the PROTAC, such as the one in this compound, plays a pivotal role in facilitating this assembly. nih.gov
The formation of this ternary complex is not always a guarantee of successful protein degradation. elifesciences.org The stability and conformation of the complex are crucial factors. While a stable complex is generally desired, the process is catalytic, meaning the PROTAC can be recycled to degrade multiple target protein molecules. medchemexpress.comscienceopen.com The transient nature of the complex allows for this catalytic activity.
Conformational Dynamics and Geometric Constraints of Ternary Complex Assembly
The linker connecting the E3 ligand to the target protein-binding moiety is not merely a passive spacer. Its length, composition, and attachment points significantly influence the conformational dynamics and geometric constraints of the ternary complex. nih.govacs.orgbiorxiv.org These factors dictate the relative orientation of the E3 ligase and the target protein, which in turn affects the efficiency of ubiquitin transfer. digitellinc.com
The linker in this compound is a 13-atom alkyl/ether-based chain. medchemexpress.com This specific length and composition are designed to achieve a favorable conformation for the ternary complex, enabling effective ubiquitination. Research has shown that both excessively short and long linkers can diminish degradation activity. medchemexpress.com Molecular dynamics simulations have become an invaluable tool for understanding the behavior and stability of these ternary complexes, providing insights that are crucial for the rational design of PROTACs. acs.org The linker can affect residue-interaction networks and govern the essential motions of the degradation complex. biorxiv.orgdigitellinc.com
Ubiquitination Cascade Facilitation
Once the ternary complex is formed, the PROTAC facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. This process, known as ubiquitination, marks the target protein for destruction by the proteasome.
E1 and E2 Enzyme Roles in Ubiquitin Activation and Transfer
The ubiquitination process is a multi-step enzymatic cascade. It begins with the activation of ubiquitin by a ubiquitin-activating enzyme (E1) in an ATP-dependent manner. sinobiological.comfrontiersin.org The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). frontiersin.orgsinobiological.com There are approximately 40 different E2 enzymes in humans, and the choice of E2 can influence the type of ubiquitin chain that is formed on the target protein. frontiersin.org While PROTACs primarily recruit an E3 ligase, the E2 enzyme is the direct donor of ubiquitin to the target protein. acs.org
E3 Ligase-Mediated Substrate Ubiquitination
The E3 ligase, recruited by the PROTAC, acts as a scaffold, bringing the ubiquitin-loaded E2 enzyme into close proximity with the target protein within the ternary complex. scienceopen.comresearchgate.net The E3 ligase then catalyzes the transfer of ubiquitin from the E2 enzyme to one or more lysine (B10760008) residues on the surface of the target protein. medchemexpress.compnas.org The repeated addition of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. frontiersin.orgfrontiersin.org The target protein is then unfolded and degraded into small peptides, while the PROTAC molecule is released and can engage in another round of degradation. medchemexpress.comscienceopen.com
| Step | Enzyme(s) Involved | Function |
|---|---|---|
| 1. Ubiquitin Activation | E1 (Ubiquitin-Activating Enzyme) | Activates ubiquitin in an ATP-dependent reaction. sinobiological.comfrontiersin.org |
| 2. Ubiquitin Conjugation | E2 (Ubiquitin-Conjugating Enzyme) | Receives activated ubiquitin from E1. frontiersin.orgsinobiological.com |
| 3. Ubiquitin Ligation | E3 (Ubiquitin Ligase) | Catalyzes the transfer of ubiquitin from E2 to the target protein. scienceopen.compnas.org |
Formation of Polyubiquitin Chains as Degradation Signals
The formation of the ternary complex brings the target protein into close proximity with the recruited E3 ligase, which is part of a larger enzymatic complex. explorationpub.comresearchgate.net This complex includes a ubiquitin-activating enzyme (E1) and a ubiquitin-conjugating enzyme (E2). The process begins with the E1 enzyme activating a ubiquitin molecule in an ATP-dependent manner. frontiersin.orgthno.org The activated ubiquitin is then transferred to an E2 enzyme.
The E3 ligase, brought near the POI by the PROTAC, then mediates the transfer of ubiquitin from the E2 enzyme to one or more lysine residues on the surface of the target protein. frontiersin.org This process is repeated multiple times, resulting in the formation of a polyubiquitin chain on the target protein. portlandpress.com These chains, particularly those linked via lysine 48 (K48) of the ubiquitin molecule, act as a potent degradation signal recognized by the proteasome. mdpi.commdpi.com The ability of the E3 ligase to catalyze the formation of these polyubiquitin chains is a key determinant of the efficiency of PROTAC-mediated degradation. rsc.org
Research has shown that the specific type of polyubiquitin chain assembled can influence the cellular fate of the tagged protein. While K48-linked chains are the primary signal for proteasomal degradation, other linkages, such as K63-linked chains, are involved in non-degradative signaling pathways. mdpi.comresearchgate.net The E3 ligase recruited by the PROTAC, such as the Cereblon E3 ligase in the case of this compound, plays a crucial role in determining the topology of the polyubiquitin chain. medchemexpress.comcrick.ac.uk
Table 1: Key Factors in Polyubiquitination
| Factor | Role in PROTAC-Mediated Degradation |
| E3 Ligase | Recruited by the PROTAC to the target protein, it catalyzes the transfer of ubiquitin to the target. frontiersin.orgmedchemexpress.com |
| Ubiquitin | A small regulatory protein that, when attached in a chain to the target protein, signals for its degradation. frontiersin.orgportlandpress.com |
| Lysine Residues | Specific amino acids on the target protein's surface where the polyubiquitin chain is attached. frontiersin.org |
| Ternary Complex | The proximity-inducing complex formed by the PROTAC, target protein, and E3 ligase, which is essential for ubiquitination to occur. rsc.orgnih.gov |
Proteasome-Mediated Protein Degradation
Once the target protein is tagged with a polyubiquitin chain, it is recognized by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading the majority of intracellular proteins. nih.gov The proteasome itself is composed of a 20S core particle, which contains the catalytic sites for proteolysis, and one or two 19S regulatory particles. acs.org
The 19S regulatory particle recognizes the polyubiquitinated target protein and unfolds it in an ATP-dependent process. acs.org This unfolded polypeptide chain is then translocated into the central chamber of the 20S core particle. Inside the core, the protein is cleaved into small peptides by the proteasome's multiple proteolytic activities. nih.gov These small peptides are then released back into the cytoplasm, where they can be further broken down into individual amino acids and recycled for the synthesis of new proteins. thermofisher.com
A key feature of the PROTAC mechanism is its catalytic nature. After the ubiquitinated target protein is delivered to the proteasome, the PROTAC molecule is released and can go on to recruit another target protein molecule to the E3 ligase. medchemexpress.comthermofisher.com This cycle of recruitment, ubiquitination, and degradation allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a highly efficient and sustained reduction in the levels of the disease-causing protein. nih.gov The dependence of this entire process on the proteasome can be confirmed experimentally by using proteasome inhibitors, such as MG132, which block the degradation of the target protein. rsc.orgthno.org
Table 2: Research Findings on Proteasomal Degradation via PROTACs
| Finding | Significance |
| Catalytic Action | A single PROTAC molecule can mediate the degradation of multiple target proteins, leading to high efficiency at sub-stoichiometric concentrations. nih.govportlandpress.com |
| Proteasome Dependence | Inhibition of the proteasome with molecules like MG132 prevents the degradation of the target protein, confirming the mechanism of action. rsc.orgthno.org |
| Sustained Degradation | PROTACs can lead to a prolonged reduction in target protein levels, lasting for an extended period after the initial treatment. rsc.org |
| Overcoming Resistance | By degrading the entire target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the binding sites of traditional inhibitors. researchgate.net |
Advanced Design and Optimization Strategies for E3 Ligand Linker Conjugates in Protacs
Structure-Activity Relationship (SAR) Studies of the Linker Moiety
The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in the molecule's properties and biological activity, including the formation and stability of the ternary complex, cellular permeability, and ultimately, the degradation efficiency. precisepeg.com
The length of the linker connecting the E3 ligase ligand and the protein of interest (POI) ligand is a critical parameter in PROTAC design. explorationpub.comnih.gov An optimal linker length is necessary to facilitate the productive formation of a ternary complex (E3 ligase-PROTAC-POI) without inducing steric clashes. explorationpub.com If a linker is too short, it may fail to bridge the two proteins effectively; if it is too long, the resulting complex may not be oriented correctly for efficient ubiquitination. explorationpub.com
Research has shown a significant correlation between linker length and PROTAC efficacy. nih.gov For VHL-based PROTACs, studies have indicated that a minimum linker length is often required for activity. For instance, in the development of PROTACs targeting TANK-binding kinase 1 (TBK1), those with linkers shorter than 12 atoms showed no significant degradation, whereas linkers between 12 and 29 atoms were effective. explorationpub.comfrontiersin.org Conversely, for other targets, shorter linkers have proven optimal. explorationpub.com In a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. nih.govfrontiersin.org The specific optimal length often needs to be determined on a case-by-case basis. nih.gov
Comparative studies using PEG linkers of varying lengths have demonstrated this dependency. For example, in VHL-recruiting PROTACs, potency has been shown to decrease as the PEG linker length increases beyond an optimal point. nih.gov In another case, a PROTAC with a short PEG linker (PEG2) was effective, while a version with a much longer linker (PEG9) failed to induce significant degradation, likely due to the inability to form a productive ternary complex. rsc.org This highlights that simply increasing linker length does not guarantee improved performance. arxiv.org
| Target Protein | Linker Type | Linker Length (atoms) | Observation | Reference |
|---|---|---|---|---|
| Estrogen Receptor (ER)-α | PEG | 16 | Optimal length for degradation activity. | nih.govfrontiersin.org |
| TANK-binding kinase 1 (TBK1) | Alkyl/Ether | <12 | No appreciable degradation activity observed. | explorationpub.comfrontiersin.org |
| Bromodomain-containing protein 4 (BRD4) | PEG | 1-2 PEG units | CRBN-based PROTACs showed reduced potency compared to shorter (0 units) or longer (4-5 units) linkers. | nih.gov |
| mCherry-EGFP-Y151TetF | PEG | PEG9 | Significantly less degradation compared to a shorter PEG2 linker, suggesting the linker was too long. | rsc.org |
The chemical makeup of the linker significantly affects a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. precisepeg.comnih.gov The most common linker motifs are flexible alkyl and PEG chains. nih.govrsc.org
Flexibility and Hydrophilicity (PEG Linkers): E3 Ligand-Linker Conjugate 7 utilizes a 4-unit PEG linker. medchemexpress.comglpbio.com PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer excellent hydrophilicity. precisepeg.com This increased water solubility can improve a PROTAC's compatibility with physiological environments and enhance cellular uptake. precisepeg.comcellgs.com The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the productive orientation required for ternary complex formation. rsc.orgmusechem.com This conformational freedom can be crucial for accommodating the binding surfaces of the two proteins. musechem.com In the crystal structure of the PROTAC MZ1, the flexible PEG linker was observed to fold upon itself to facilitate key protein-protein interactions within the ternary complex. nih.govnih.gov
Hydrophobicity and Rigidity (Alkyl and Rigid Linkers): Alkyl linkers are hydrophobic, which can limit aqueous solubility and cellular uptake, although they are synthetically accessible and stable. precisepeg.com In some cases, replacing a PEG linker with an alkyl chain has been shown to alter degradation activity, suggesting that the presence of ether oxygens in PEG linkers can directly influence PROTAC function. nih.gov More rigid linkers, incorporating elements like cycloalkanes, alkynes, or aromatic rings, are increasingly used to restrict the PROTAC's conformation. precisepeg.commusechem.com This can reduce the entropic penalty of binding and potentially improve selectivity and metabolic stability. precisepeg.com However, increased rigidity can also prevent the formation of a productive ternary complex if the constrained conformation is not optimal. nih.gov For example, replacing a flexible PEG linker with a rigid phenyl ring in a series of androgen receptor (AR)-targeting PROTACs resulted in a complete loss of degradation activity. nih.gov
| Linker Type | Key Properties | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Polyethylene (B3416737) Glycol (PEG) | Flexible, hydrophilic | Improves solubility, biocompatibility, and can facilitate ternary complex formation. | May have lower metabolic stability and can be more complex to synthesize. | precisepeg.comnih.govnih.gov |
| Alkyl Chain | Flexible, hydrophobic | Synthetically accessible, chemically stable. | Low aqueous solubility may limit cellular uptake. | precisepeg.comnih.gov |
| Rigid (e.g., cycloalkane, alkyne, aromatic) | Conformationally constrained | Can improve metabolic stability and selectivity by reducing conformational freedom. | May prevent productive ternary complex formation if the conformation is not optimal. | precisepeg.comnih.govmusechem.com |
The point at which the linker is attached to the E3 ligase ligand (the "exit vector") is a critical determinant of PROTAC activity. rsc.orgtandfonline.com The choice of attachment point must not disrupt the ligand's binding to the E3 ligase. rsc.org For the VHL ligand VH032, several exit vectors have been explored, enabled by crystal structures of the ligand bound to the VHL complex. tandfonline.com
The most common attachment point is the left-hand side (LHS) amide, which is synthetically accessible and tolerant of a wide variety of linkers. tandfonline.com However, other positions have been successfully utilized, including:
The tert-leucine group: This can be replaced with an isosteric group like penicillamine (B1679230) to allow for linker attachment via a thioether bond. tandfonline.com
The benzylic position: Introduction of a methyl group at this position can improve VHL inhibitory potency, and this site has been used for linker attachment. tandfonline.com
An ether tether: In some designs, an ether motif has been added to the valine-like portion of the VHL ligand to serve as a linker attachment point. tandfonline.com
Different attachment points can lead to distinct spatial arrangements of the ternary complex, which can in turn affect degradation selectivity. explorationpub.com Studies have shown that PROTACs with the same POI ligand and VHL ligand but different linker attachment points can exhibit significant differences in selectivity for protein isoforms. explorationpub.com For example, varying the linker attachment point on the VHL ligand was used to create isoform-selective degraders for the p38 MAPK family. arxiv.org
E3 Ligase Ligand Optimization for Enhanced Affinity and Selectivity
The E3 ligase ligand component of the conjugate, (S,R,S)-AHPC, is a derivative of the well-characterized VHL ligand VH032. medchemexpress.commedchemexpress.com The optimization of this ligand is crucial for ensuring high-affinity and selective recruitment of the VHL E3 ligase. Key structural features of (S,R,S)-AHPC have been refined through extensive research.
The stereochemistry of the ligand is critical; the (S,R,S)-configuration is the active form that ensures high-affinity interaction with the VHL protein, while other stereoisomers, such as the (S,S,S) form, are inactive and can be used as negative controls. scientificlabs.co.uk The hydroxyproline (B1673980) core of the ligand binds to the VHL β-domain through a network of hydrogen bonds, while the tert-leucine group occupies a key hydrophobic pocket.
Medicinal chemistry efforts have focused on modifying the VH032 scaffold to improve binding affinity and cellular potency. researchgate.net For example, introducing a methyl group at the benzylic position of the ligand was found to enhance its inhibitory potency against VHL. tandfonline.com Other modifications have focused on the phenylene unit of the ligand structure to develop VHL inhibitors with dissociation constants (Kd) in the low nanomolar range. researchgate.net These optimized, higher-affinity VHL ligands serve as superior starting points for the synthesis of more potent PROTACs. researchgate.net
Computational Chemistry and Molecular Modeling in Conjugate Design
The rational design of PROTACs is increasingly supported by computational methods, which help to predict and understand the formation of the ternary complex, a critical step in the degradation process. chemrxiv.orgnih.gov
Computational approaches, including protein-protein docking and molecular dynamics (MD) simulations, are powerful tools for modeling the three-dimensional structure of the E3 ligase-PROTAC-POI ternary complex. chemrxiv.orgacs.orgresearchgate.net Given the flexibility of linkers like the PEG4 chain in this compound, these simulations are essential for exploring the possible conformations the PROTAC can adopt to successfully bring the two proteins together. rsc.orgbiorxiv.org
The modeling process often involves:
Protein-Protein Docking: Initial models of the ternary complex are generated by docking the POI and the E3 ligase (VHL), often using existing crystal structures of each protein bound to its respective ligand. chemrxiv.orgnih.gov
Linker Conformational Sampling: The flexible linker is modeled to find low-energy conformations that can bridge the two ligands within the docked protein complex. nih.gov
Molecular Dynamics (MD) Simulations: The most promising docked models are then subjected to MD simulations. chemrxiv.org These simulations model the movement of atoms over time, providing insights into the stability, dynamics, and key interactions within the ternary complex. chemrxiv.orgbiorxiv.org
These computational studies have been successfully used to reproduce experimentally determined ternary complex structures and to rationalize the SAR of different PROTACs. chemrxiv.orgnih.gov For example, MD simulations have confirmed the stability of predicted VHL-PROTAC complexes and highlighted the importance of dynamic fluctuations in understanding the relationship between PROTAC structure and function. chemrxiv.org By predicting how changes in linker length, composition, or attachment point affect the geometry and stability of the ternary complex, these models provide a rational basis for optimizing PROTAC design and minimizing the trial-and-error process. chemrxiv.orgportlandpress.comresearchgate.net
In Silico Approaches for Linker Design and Property Prediction
Several computational methods are employed in linker design:
Molecular Docking and Modeling: These techniques are used to predict the binding modes of the PROTAC within the POI and E3 ligase pockets. By separately docking the two ligands, researchers can estimate the optimal linker length and attachment points. acs.orgexplorationpub.com Advanced modeling tools can simulate the formation of the ternary complex, providing insights into the protein-protein interactions induced by the PROTAC. tenovapharma.com For instance, the Rosetta modeling suite has been utilized to dock the target and E3 ligase proteins and subsequently design a linker between the two bound warheads. nih.gov
AI and Machine Learning: Artificial intelligence, particularly machine learning algorithms, can analyze large datasets of existing PROTACs to identify patterns and predict properties such as cell permeability, solubility, and degradation efficacy. researchgate.net These models can also suggest optimal linker compositions and modifications for improved performance.
These computational approaches help to narrow down the number of candidate molecules for synthesis, saving time and resources in the optimization process. nih.gov However, the rational design of PROTACs often remains an empirical process, and computational predictions need to be validated experimentally. explorationpub.com
Rational Design Versus High-Throughput Empirical Screening Approaches
The development of effective PROTACs can follow two main strategies: rational design and high-throughput empirical screening.
Rational Design is a knowledge-based approach that relies on structural and computational data to guide the design of PROTACs. nih.gov This method involves:
Utilizing crystal structures of the target protein and E3 ligase to identify optimal binding pockets and linker attachment points. nih.gov
Employing computational modeling to predict the structure and stability of the ternary complex. tenovapharma.com
Iteratively modifying the linker and ligands based on structure-activity relationships (SAR) to improve potency and selectivity. nih.gov
The advantage of rational design is its potential to create highly optimized and specific degraders with a deeper understanding of their mechanism of action. nih.gov However, this approach is often limited by the availability of high-resolution structural data for the ternary complex. tandfonline.com
High-Throughput Empirical Screening , on the other hand, involves synthesizing and testing large libraries of PROTACs with diverse linkers and ligands to identify active compounds. tandfonline.com This approach is less dependent on prior structural knowledge and can be accelerated by:
Parallel Synthesis: Techniques like solid-phase synthesis and click chemistry allow for the rapid generation of PROTAC libraries. nih.gov
High-Throughput Assays: Cellular assays, such as those measuring protein degradation (e.g., Western blot, HiBiT assays) or cell viability, can be automated to screen large numbers of compounds quickly. tandfonline.comchemscene.com
While high-throughput screening can be a powerful tool for discovering novel degraders, it can be resource-intensive and may not always provide a clear understanding of the underlying SAR. tandfonline.com
In practice, a combination of both approaches is often the most effective strategy. Initial hits may be identified through high-throughput screening, followed by rational design and computational modeling to optimize their properties. tandfonline.comnih.gov
In Vitro Mechanistic and Functional Characterization of E3 Ligand Linker Conjugate 7 Derived Protacs
Quantitative Assessment of E3 Ligase Engagement and Binding Affinity
The initial and critical step in the mechanism of a VHL-based PROTAC is its direct binding to the VHL E3 ligase. The affinity of this interaction is a key determinant of the subsequent formation of a stable ternary complex (E3 ligase-PROTAC-Target Protein). Various biophysical and biochemical techniques are employed to quantify this engagement.
Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the binding kinetics and affinity between molecules in real-time without the need for labels. In the context of PROTACs, SPR is utilized to determine the dissociation constant (Kd) of the interaction between the PROTAC's VHL ligand and the VHL protein complex. This method involves immobilizing the VHL protein on a sensor chip and flowing the PROTAC over the surface. The binding and dissociation are measured by changes in the refractive index at the surface, allowing for the calculation of association (ka) and dissociation (kd) rate constants, and ultimately the binding affinity (Kd). Optimization of PROTACs often involves using SPR to measure the binding kinetics between the E3 ligase and the conjugate itself. While SPR is a standard method for characterizing VHL binders, specific Kd values for PROTACs derived directly from E3 Ligand-Linker Conjugate 7 are not detailed in the available research. nih.gov
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput biochemical assay frequently used to measure molecular binding events. nih.gov This assay format is highly sensitive for quantifying the binding affinity of VHL ligands and their resulting PROTACs. nih.gov
In a notable study, a sensitive TR-FRET assay was developed using a fluorescent probe, BODIPY FL VH032, which itself contains a VHL ligand joined to a fluorophore by a PEG4 linker. nih.govtocris.comacs.org This assay was used to measure the binding affinity of various VHL ligands by their ability to displace the fluorescent probe. For the specific building block (S,R,S)-AHPC-PEG4-NH2 (this compound), the assay determined a binding affinity (Ki) of 200 nM for the VHL complex. nih.gov This quantitative measurement confirms that the conjugate effectively engages the VHL E3 ligase. The assay's ability to test a range of ligands allows for direct comparison of binding affinities, which is crucial for selecting optimal E3 ligase binders during PROTAC development. nih.gov
| Compound | Description | Binding Affinity (Ki) to VHL (nM) | Source |
|---|---|---|---|
| VH032 (Parent Ligand) | Core VHL E3 ligase ligand | 150 | nih.gov |
| (S,R,S)-AHPC-PEG4-NH2 | This compound | 200 | nih.gov |
| MZ1 | BRD-VHL PROTAC | 6.3 | nih.gov |
| VH032 amine | VHL ligand with amine modification | 5700 | nih.gov |
Confirming that a PROTAC engages its intended target protein within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a method that assesses target engagement in intact cells or cell lysates. The principle behind CETSA is that the binding of a ligand, such as a PROTAC, to its target protein confers thermal stability. When heated, the bound protein is less likely to denature and aggregate compared to the unbound protein. After heating and centrifugation, the amount of soluble protein remaining is quantified, typically by immunoblotting, to determine the extent of stabilization and thus target engagement.
Kinobeads are a chemoproteomic tool used primarily for kinase inhibitors but applicable to other protein classes. This affinity chromatography-based method involves using a broad-spectrum affinity matrix to pull down a large number of kinases (or other proteins) from a cell lysate. By pre-treating cells with a PROTAC, the target protein will be occupied by the molecule and will not bind to the beads, leading to its depletion from the pulldown fraction. This depletion, quantified by mass spectrometry, serves as a direct measure of cellular target engagement. These methods are established for verifying the intracellular activity of PROTACs, a necessary prerequisite for degradation.
Measurement of Target Protein Ubiquitination Levels
The formation of a ternary complex (Target Protein-PROTAC-E3 Ligase) is designed to induce the ubiquitination of the target protein. This process involves the E3 ligase catalyzing the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. researchgate.net This polyubiquitination acts as a signal for the proteasome to recognize and degrade the protein.
To experimentally verify this key mechanistic step, researchers typically perform an immunoprecipitation assay. Cells are treated with the PROTAC, and then the cell lysate is incubated with an antibody that specifically captures the target protein. The captured protein complex is then analyzed by immunoblotting (Western blot) using an antibody that detects ubiquitin. An increase in the ubiquitin signal on the target protein in PROTAC-treated cells compared to control cells confirms that the PROTAC is inducing ubiquitination as intended.
Evaluation of Target Protein Degradation Efficacy and Kinetics
The ultimate functional outcome of a PROTAC is the degradation of its target protein. The efficacy, potency, and kinetics of this degradation are quantified using several standard molecular biology techniques.
Immunoblotting, or Western blotting, is the most common method used to visualize and quantify the degradation of a target protein. This technique involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the target protein. A reduction in the band intensity corresponding to the target protein in PROTAC-treated samples indicates degradation. By testing a range of PROTAC concentrations, a dose-response curve can be generated to calculate the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).
As a concrete example, a PROTAC named HaloPROTAC 3 (VH285-PEG4-C4-Cl), which incorporates a VHL ligand and a PEG4-containing linker, was shown to be a highly potent degrader. medchemexpress.com Treatment with this PROTAC resulted in robust, concentration-dependent degradation of its target protein, GFP-HaloTag7. Immunoblotting analysis demonstrated that it could induce over 90% degradation at higher concentrations. medchemexpress.com
Enzyme-linked immunosorbent assays (ELISA) offer a more high-throughput, plate-based method for protein quantification and can also be used to determine DC50 and Dmax values. These assays provide quantitative data on protein levels, which is essential for comparing the efficacy of different PROTAC molecules.
| PROTAC Example | Structure | Target | Degradation Potency (DC50) | Max Degradation (Dmax) | Source |
|---|---|---|---|---|---|
| HaloPROTAC 3 (VH285-PEG4-C4-Cl) | VH285 VHL Ligand + PEG4-containing linker | GFP-HaloTag7 | 19 nM | >90% at 625 nM | medchemexpress.com |
High-Throughput Quantitative Proteomics (e.g., Mass Spectrometry) for Global Degradation Profiling
To understand the full impact of a PROTAC on the cellular proteome, high-throughput quantitative proteomics, particularly mass spectrometry-based approaches, is an indispensable tool. This methodology allows for a global and unbiased assessment of protein degradation, providing a comprehensive profile of the PROTAC's activity.
In a typical workflow, cells are treated with the PROTAC derived from this compound for a specific duration. Following treatment, the cells are lysed, and the proteins are extracted and digested into smaller peptides. These peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the proteomic profiles of treated cells to untreated or control cells, researchers can identify and quantify thousands of proteins simultaneously. This enables the determination of which proteins are significantly degraded by the PROTAC.
For instance, a study evaluating promiscuous kinase-targeting PROTACs utilized quantitative proteomics to identify which kinases were degraded. nih.gov Cells were treated with 1 μM of the PROTACs for 6 hours to minimize the influence of cytotoxicity on the degradation profiles. nih.gov This approach is crucial for validating the intended on-target degradation and for identifying any unintended off-target effects, where the PROTAC might induce the degradation of other proteins. The data generated from these experiments are essential for optimizing PROTAC design to enhance selectivity and minimize potential side effects.
| Parameter | Description |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Purpose | To identify and quantify changes in the global proteome following PROTAC treatment. |
| Typical Workflow | 1. Cell treatment with PROTAC. 2. Cell lysis and protein extraction. 3. Protein digestion into peptides. 4. LC-MS analysis of peptide mixtures. 5. Data analysis to compare protein abundance between treated and control samples. |
| Key Insights | - Confirmation of on-target protein degradation. - Identification of off-target protein degradation. - Global assessment of PROTAC selectivity. |
Cell-Based Reporter Assays (e.g., HiBiT Degradation Assays, GFP-HaloTag7 Degradation)
Cell-based reporter assays offer a more targeted and often higher-throughput method for monitoring the degradation of a specific protein of interest. These assays are instrumental in the initial screening and optimization of PROTACs.
HiBiT Degradation Assays: The HiBiT system is a powerful tool for quantifying protein levels in live cells. It involves genetically tagging the target protein with a small 11-amino-acid peptide (HiBiT). This tag can bind to a larger complementary polypeptide, LgBiT, to form an active NanoLuc luciferase enzyme. The resulting luminescence is directly proportional to the amount of the HiBiT-tagged protein present. When a PROTAC induces the degradation of the target protein, the luminescence signal decreases, providing a real-time, quantitative measure of degradation kinetics. acs.org This technology has been successfully used to measure the degradation of endogenous proteins, such as BRD4, by PROTACs. arvinas.com
GFP-HaloTag7 Degradation Assays: In this assay, the protein of interest is fused to both Green Fluorescent Protein (GFP) and a HaloTag7 (HT7) protein. frontiersin.org The GFP provides a fluorescent signal to monitor the protein's levels, while the HaloTag allows for the covalent attachment of specific ligands. A heterobifunctional small molecule can be designed to bind to both the HaloTag and an E3 ligase, thereby inducing the degradation of the GFP-fusion protein. frontiersin.org The loss of GFP fluorescence serves as a readout for protein degradation. frontiersin.org This system provides a versatile platform for evaluating the efficacy of different E3 ligase recruiters and linkers in a controlled cellular context. frontiersin.org
| Assay | Principle | Readout | Advantages |
| HiBiT Degradation Assay | A small peptide tag (HiBiT) on the target protein complements with LgBiT to form an active luciferase. | Luminescence | High sensitivity, quantitative, real-time measurements in live cells, suitable for high-throughput screening. acs.org |
| GFP-HaloTag7 Degradation Assay | The target protein is fused to GFP and HaloTag7. A specific binder to HaloTag7 recruits an E3 ligase. | Fluorescence | Visual and quantitative measure of degradation, allows for modular testing of different components. frontiersin.org |
Determination of Substrate Specificity and Off-Target Effects (focus on methodology)
Ensuring that a PROTAC is selective for its intended target is a critical aspect of its development. The methodologies used to assess substrate specificity and off-target effects are crucial for predicting the potential therapeutic window and safety profile of a PROTAC.
The primary method for determining substrate specificity is global quantitative proteomics , as described in section 6.3.2. By providing an unbiased view of the entire proteome, this technique can reveal any proteins that are degraded in addition to the intended target. This is essential for identifying potential off-target liabilities that might not be predicted based on the PROTAC's design.
Another key methodology involves the use of competition assays . In these experiments, cells are co-treated with the PROTAC and an excess of the free ligand that binds to the target protein or the E3 ligase. If the degradation of a particular protein is blocked by the free target ligand, it confirms that the degradation is dependent on the PROTAC binding to that specific target. Similarly, competition with a free E3 ligase ligand can confirm that the degradation is mediated by the intended E3 ligase. nih.gov
Furthermore, cellular thermal shift assays (CETSA) can be employed to assess target engagement in cells. This method measures the change in the thermal stability of a protein upon ligand binding. While not a direct measure of degradation, it can confirm that the PROTAC is binding to its intended target within the complex cellular environment.
Finally, bioinformatic analyses of the proteins identified as off-targets can provide insights into potential downstream biological consequences and help guide the redesign of the PROTAC to improve its selectivity. The orientation of the recruited E3 ligase, dictated by the linker attachment and length, can significantly influence substrate selectivity, even among closely related protein isoforms. researchgate.net
Studies on Cellular Permeability and Intracellular Distribution
For a PROTAC to be effective, it must be able to cross the cell membrane and reach its intracellular target. However, due to their larger size and often polar nature, PROTACs can face challenges with cellular permeability. acs.orgdiva-portal.org
Several methods are used to evaluate the cellular permeability of PROTACs. A common approach is the use of in vitro permeability assays , such as the Caco-2 or PAMPA assays. These assays measure the ability of a compound to pass through a monolayer of cells that mimic the intestinal barrier, providing an indication of its potential for oral absorption. acs.org
Another strategy involves comparing the potency of a PROTAC in intact cells versus permeabilized cells . A significant drop in potency in intact cells compared to permeabilized cells can suggest poor cellular uptake. nih.gov The ratio of the half-maximal inhibitory concentration (IC50) in permeabilized cells to that in intact cells can be used as an approximation of cell permeability. nih.gov
The intracellular distribution of a PROTAC can be studied using techniques like confocal microscopy with fluorescently labeled PROTACs. This allows for the visualization of where the PROTAC localizes within the cell, which can be important for its function, especially if the target protein resides in a specific subcellular compartment.
Broader Academic and Chemical Biology Applications of E3 Ligand Linker Conjugates
Expansion of the Druggable Proteome through Targeted Protein Degradation
The advent of targeted protein degradation, facilitated by molecules constructed from E3 ligand-linker conjugates, represents a paradigm shift in pharmacology. researchgate.net Traditionally, therapeutic intervention has focused on inhibiting the function of disease-causing proteins, a strategy that is often only effective for proteins with well-defined active or binding sites. This leaves a vast portion of the human proteome, estimated at over 80%, deemed "undruggable" by conventional small-molecule inhibitors. sigmaaldrich.com
E3 Ligand-Linker Conjugate 7 is integral to overcoming this limitation. As a key component of PROTACs, it provides the E3 ligase-recruiting moiety that "hijacks" the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC synthesized using this conjugate does not need to inhibit its target protein; it merely needs to bind to it. nih.gov This binding event, coupled with the conjugate's recruitment of the VHL E3 ligase, forms a ternary complex (Target Protein-PROTAC-E3 Ligase). frontiersin.orgnih.gov This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. smolecule.com This mechanism effectively transforms the challenge of protein inhibition into one of protein binding, thereby opening up a wide array of previously intractable targets, such as scaffolding proteins and transcription factors, for therapeutic exploration.
| Component | Function in the PROTAC | Significance for "Druggability" |
|---|---|---|
| Target Protein Ligand ("Warhead") | Binds to the protein of interest (POI). | Only requires binding, not functional inhibition. |
| Linker (e.g., PEG4 in Conjugate 7) | Connects the two ligands and optimizes ternary complex formation. | Influences stability, solubility, and degradation efficiency. |
| E3 Ligase Ligand (e.g., VHL ligand in Conjugate 7) | Recruits a specific E3 ubiquitin ligase (VHL). glpbio.comglpbio.com | Initiates the degradation cascade via the UPS. |
Utilization as Chemical Probes for Ubiquitin-Proteasome System (UPS) Biology
This compound serves as a powerful chemical probe for dissecting the complex biology of the ubiquitin-proteasome system. By providing a standardized anchor for the VHL E3 ligase, the conjugate allows researchers to systematically investigate the requirements for successful protein ubiquitination and degradation. glpbio.comglpbio.comportlandpress.com
When combined with various target-protein ligands, the resulting PROTACs become tools to study the formation and dynamics of the ternary complex. frontiersin.org Researchers can analyze how factors like the linker's length and flexibility, the specific binding site on the target protein, and the availability of lysine (B10760008) residues for ubiquitination influence the efficiency of the degradation process. portlandpress.com Furthermore, conjugates like this are instrumental in developing assays to trace E3 ligase activity in real-time. For instance, they can be used to monitor drug-induced changes in the E3 ligase interactome, providing direct evidence of neo-substrate recruitment and helping to understand the fundamental mechanisms of ligase adaptation and regulation. acs.org This allows for a deeper understanding of the spatial and temporal regulation of the UPS.
Research Tools for Selective Protein Knockdown and Functional Studies
In basic research, understanding a protein's function often relies on observing the cellular consequences of its removal. This compound is a key enabler of a chemical method for achieving this, offering distinct advantages over traditional genetic techniques like RNA interference (RNAi) or CRISPR. PROTACs synthesized from this conjugate can induce rapid, potent, and reversible protein knockdown without altering the cell's genome. rsc.org
This "chemical knockdown" provides a high degree of temporal control, allowing researchers to study the immediate effects of a protein's absence. The modular nature of PROTAC synthesis, where different target ligands can be readily attached to the this compound, makes it a versatile platform for creating a library of tools to investigate numerous proteins of interest. sigmaaldrich.com This facilitates loss-of-function studies that are crucial for validating new drug targets and elucidating complex cellular pathways. The ability to selectively degrade a protein of interest provides a clean and direct method to probe its biological role. portlandpress.com
Facilitating the Discovery of Novel E3 Ligase Substrates
While the primary application of PROTACs is to degrade a pre-selected protein of interest, the technology can also be used to expand our knowledge of E3 ligase biology. The formation of a PROTAC-induced ternary complex can result in the ubiquitination and degradation of proteins that are not natural substrates of the recruited E3 ligase; these are often referred to as "neo-substrates". acs.org
By systematically testing PROTACs built from this compound against various cellular models, researchers can identify new proteins that can be productively targeted by the VHL E3 ligase. This process can uncover previously unknown substrate specificities and expand the repertoire of proteins that can be targeted for degradation. rsc.org This approach aids in mapping the "degradable" proteome and provides valuable insights for designing future PROTACs by revealing which protein surfaces are amenable to productive E3 ligase recruitment. acs.orgrsc.org
Development of PROTACs for Therapeutic Intervention (conceptual)
Conceptually, this compound is a cornerstone in the design strategy for a new class of therapeutics. researchgate.net The PROTAC approach aims to eliminate disease-causing proteins rather than just inhibiting them. frontiersin.org The design of these heterobifunctional molecules is a modular process, with the E3 ligand-linker conjugate serving as a foundational scaffold. sigmaaldrich.comnih.gov
This compound provides two of the three essential components: a well-validated ligand for the VHL E3 ligase and a flexible PEG4 linker. glpbio.comglpbio.com The choice of this specific conjugate is critical, as the linker's properties—its length, composition, and attachment point—play a crucial role in the stability, solubility, and biological activity of the final PROTAC molecule. nih.gov It dictates the spatial orientation within the ternary complex, which is a key determinant of whether efficient ubiquitination will occur. portlandpress.com By providing a reliable and synthetically accessible starting point, conjugates like this one streamline the discovery process, allowing medicinal chemists to focus on developing and attaching potent and selective ligands for the protein target to create novel degraders for potential therapeutic use. sigmaaldrich.com
Emerging Trends and Future Perspectives in E3 Ligand Linker Conjugate Research
Discovery and Validation of Novel E3 Ubiquitin Ligases beyond CRBN and VHL
The vast majority of PROTACs developed to date utilize ligands for just two E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov While effective, this reliance limits the scope of TPD. For instance, differential expression of CRBN and VHL across tissues and disease states can affect PROTAC efficacy and toxicity. nih.gov Furthermore, resistance can emerge through mutations in these ligases. nih.gov Consequently, a major focus in the field is the expansion of the repertoire of usable E3 ligases from the over 600 estimated to be in the human genome. nih.gov
Researchers are employing innovative screening platforms to identify new E3 ligases amenable to TPD. One such method is the CRISPR-activation platform, which systematically boosts the expression of individual E3 ligases to screen for their ability to facilitate the degradation of a target protein. technologypublisher.com This approach led to the validation of FBXO22 as a novel E3 ligase capable of degrading targets like FKBP12 and BRD4 when recruited by a suitable PROTAC. technologypublisher.com Other emerging E3 ligases that have been successfully hijacked for TPD include cIAP1, MDM2, and several RING family ligases like RNF126 and RNF40. medchemexpress.commedchemexpress.comresearchgate.net The discovery of new ligands for these ligases is a critical step in broadening the therapeutic potential of PROTACs. researchgate.net
| E3 Ligase | Ligand Type/Example | Significance |
|---|---|---|
| FBXO22 | 22-SLF, 22-JQ1 | Validated via CRISPR-activation screen; demonstrates versatility for different targets. technologypublisher.com |
| cIAP1 | Bestatin-based ligands | Used in the design of SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). medchemexpress.com |
| RNF126 | Covalent fumarate (B1241708) handle | Identified as the target for a covalent molecular glue degrader of CDK4. researchgate.net |
| DCAF16 | Undisclosed small molecules | Identified through phenotypic screening as a ligase for molecular glue degraders. |
Development of Covalent and Molecular Glue-Based Ligand-Linker Strategies
Beyond traditional non-covalent PROTACs, two alternative strategies are gaining significant traction: covalent PROTACs and molecular glues.
Covalent PROTACs incorporate a reactive electrophilic group that forms a permanent covalent bond with a nucleophilic amino acid (like cysteine) on either the target protein or the E3 ligase. This approach can offer enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are difficult to drug with conventional reversible binders.
Molecular glues are smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein without a linker. youtube.com They essentially "glue" the two proteins together, often by binding to a surface on the E3 ligase and creating a new interface that recognizes a "neosubstrate." biorxiv.org The classic examples are the immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and lenalidomide (B1683929), which recruit neosubstrates to the CRBN E3 ligase. youtube.com Rational discovery of novel molecular glues has been challenging, but recent advances in chemoproteomics and phenotypic screening are enabling more systematic approaches. researchgate.netbiorxiv.org For instance, researchers have successfully developed a covalent molecular glue that induces the degradation of NF-κB by targeting a cysteine on the E2 ubiquitin-conjugating enzyme UBE2D. biorxiv.org Another study demonstrated that by appending a covalent handle to the CDK4/6 inhibitor Ribociclib, it could be converted into a molecular glue that degrades CDK4 via the E3 ligase RNF126. researchgate.net
Advanced Linker Engineering for Enhanced Ternary Complex Formation and Selectivity
The linker component of a PROTAC was once considered a passive spacer, but it is now recognized as a critical determinant of efficacy and selectivity. The length, composition, rigidity, and attachment points of the linker profoundly influence the stability and conformation of the ternary complex. nih.gov An optimal linker facilitates productive protein-protein interactions between the E3 ligase and the target, a phenomenon known as positive cooperativity, which is crucial for efficient degradation. nih.gov
Recent studies show that the linker itself can engage in specific interactions within the ternary complex, contributing to binding affinity and, importantly, selectivity. acs.org This provides an opportunity to achieve isoform-selective degradation even when the target-binding warhead is non-selective. For example, by modifying the linker, researchers have developed PROTACs that can selectively degrade one protein isoform over others that are structurally very similar. acs.orgnih.gov Advanced linker design strategies now involve:
Rigid linkers: Incorporating cyclic structures (e.g., piperazine, cycloalkanes) to reduce conformational flexibility, which can improve ternary complex stability and cell permeability.
Photo-controllable linkers: Integrating photocleavable or photo-isomerizable groups to enable spatial and temporal control over protein degradation. acs.org
Click chemistry-compatible linkers: Using moieties like alkynes or azides to facilitate the rapid, modular synthesis of PROTAC libraries for faster optimization. nih.gov
Predictive Modeling and Artificial Intelligence in PROTAC Design
The modular nature of PROTACs creates a vast chemical space, making empirical "trial-and-error" optimization a resource-intensive process. nih.govsemanticscholar.org To address this, computational approaches, including predictive modeling and artificial intelligence (AI), are becoming indispensable tools for rational PROTAC design. researchgate.net
Machine learning (ML) models are being developed to predict key PROTAC properties. For instance, models trained on datasets of existing PROTACs can predict cell permeability with significant accuracy, helping to filter out molecules that are unlikely to reach their intracellular targets. nih.gov AI is also being used to:
Model ternary complex structures: AI-driven molecular dynamics simulations can assess the stability of the PROTAC-induced complex. researchgate.netresearchgate.net
Predict binding affinity: Deep learning algorithms can forecast the binding affinity between the PROTAC, the target, and the E3 ligase, reducing the need for extensive experimental screening. mdpi.com
Generate novel structures: Deep generative models can explore chemical space to design entirely new PROTACs with optimized properties, accelerating the discovery of lead candidates. semanticscholar.orgresearchgate.net
A recent study demonstrated the power of this approach by using a deep generative model to design, synthesize, and validate novel PROTACs for degrading BRD4, with one candidate showing favorable pharmacokinetics in mice. semanticscholar.org
| Application Area | AI/ML Technique | Objective |
|---|---|---|
| Property Prediction | Random Forest, k-Nearest Neighbors | Predict cell permeability and other pharmacokinetic properties. nih.gov |
| Structural Modeling | Molecular Dynamics (MD) Simulations | Assess the stability and dynamics of the ternary complex. researchgate.net |
| Binding Affinity | Deep Learning Models | Predict protein-ligand and protein-protein interactions. mdpi.com |
| Novel Design | Deep Generative Models | Generate novel PROTAC structures with desired characteristics. semanticscholar.org |
Strategies to Address Resistance Mechanisms to Targeted Protein Degradation
As with any therapeutic modality, resistance is a significant challenge for TPD. nih.gov Because PROTACs rely on the cell's own protein degradation machinery, cancer cells can develop resistance by altering components of this system. protein-degradation.org The most common mechanisms of resistance include:
Mutations in the E3 Ligase: Genomic mutations in the components of the recruited E3 ligase complex (e.g., CRBN or VHL) can prevent the PROTAC from binding, thus abrogating ternary complex formation. nih.gov
Downregulation of E3 Ligase Components: Reduced expression of the necessary E3 ligase or associated proteins can limit the cell's capacity for degradation. acs.org
On-target Mutations: Alterations in the target protein can interfere with the binding of the PROTAC's warhead. nih.gov
Strategies to overcome resistance are a key area of research. One promising approach is to switch to a PROTAC that utilizes a different E3 ligase. For example, cells that become resistant to a CRBN-based degrader may remain sensitive to a VHL-based one, and vice versa. nih.gov The development of a diverse arsenal (B13267) of E3 ligase recruiters is therefore critical for combating resistance. researchgate.net Additionally, identifying biomarkers that predict sensitivity or resistance to specific degraders will be crucial for patient stratification in clinical settings. innovations-report.comacs.org
Integration with Other Modalities in Chemical Biology
The modularity of PROTACs allows for their integration with other therapeutic and chemical biology modalities to create multifunctional molecules with enhanced capabilities. acs.org This has led to the development of novel constructs such as:
Dual-target PROTACs: These molecules are designed to degrade two distinct proteins simultaneously, which could be a powerful strategy for tackling complex diseases driven by multiple pathways or for overcoming resistance.
Light-controllable PROTACs (PHOTACs): By incorporating a photocaged group on the warhead, linker, or E3 ligand, the activity of the PROTAC can be controlled with light. acs.org This offers precise spatiotemporal control, potentially reducing off-target effects and systemic toxicity.
PROTAC-Antibody Conjugates: Attaching a PROTAC to a monoclonal antibody can direct the degrader specifically to cells expressing a particular surface antigen, thereby improving its therapeutic index.
Oligonucleotide-based PROTACs: This emerging area explores the use of oligonucleotide-based structures to deliver or act as components of the PROTAC, opening up new avenues for targeting and delivery. acs.org
These integrated modalities represent the next frontier in TPD, promising to enhance efficacy, improve safety profiles, and expand the range of "undruggable" targets that can be addressed. acs.orgnih.gov
Q & A
Q. Methodological Insight :
- Synthesis : Ligand-linker conjugates are synthesized via solid-phase peptide chemistry or click chemistry, with purification via reverse-phase HPLC .
- Validation : Confirm structure using LC-MS and NMR, and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: How does this compound mediate target protein degradation in PROTACs?
The conjugate serves as a CRBN-recruiting module in PROTACs. Upon binding both the target protein (via a separate ligand) and CRBN, the PROTAC induces ubiquitination of the target, leading to proteasomal degradation . The degradation efficiency (DC₅₀) depends on linker flexibility and ternary complex stability .
Q. Methodological Insight :
- Assay Design : Use Western blotting or cellular thermal shift assays (CETSA) to monitor target protein degradation in cell lines (e.g., HEK293T) .
- Control Experiments : Include negative controls with linker-only or ligand-only constructs to rule out off-target effects .
Advanced: How can researchers optimize the linker chemistry of this compound to enhance PROTAC efficacy?
Linker optimization involves balancing hydrophilicity, length, and rigidity. For example:
Q. Methodological Insight :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied linkers (e.g., PEG2, PEG3, C3-C6 alkyl) and compare DC₅₀ values in dose-response assays .
- Computational Modeling : Use molecular dynamics simulations to predict ternary complex stability .
Advanced: How should researchers address contradictions in degradation efficiency across cell lines or experimental models?
Discrepancies may arise from variable CRBN expression, off-target effects, or cellular proteasome activity.
Q. Methodological Insight :
- Orthogonal Validation :
- Data Normalization : Normalize degradation efficiency to CRBN expression levels using a CRBN-knockout cell line as a control .
Advanced: What strategies are recommended for integrating this compound with mass spectrometry imaging (MSI) to study tissue disposition?
Advanced MSI can map PROTAC distribution in tissues. For example, Thalidomide-O-C6-NH2 (T18825) was quantified in tumor xenografts using MALDI-MSI, revealing heterogeneous distribution correlated with degradation efficacy .
Q. Methodological Insight :
- Sample Preparation : Snap-freeze tissues to preserve compound integrity; use matrix-assisted laser desorption/ionization (MALDI) matrices compatible with PROTACs .
- Data Analysis : Apply spatial metabolomics pipelines (e.g., SCiLS Lab) to correlate PROTAC concentration with target protein reduction .
Advanced: How can researchers resolve variability in PROTAC activity due to linker-dependent aggregation or solubility issues?
Aggregation reduces bioavailability. For instance, hydrophobic linkers in (S,R,S)-AHPC-C5-COOH (T18667) caused precipitation in aqueous buffers, necessitating formulation adjustments .
Q. Methodological Insight :
- Solubility Screening : Test conjugates in PBS, DMSO, or cyclodextrin-based solutions .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregates .
Advanced: What are the best practices for documenting and sharing PROTAC data involving this compound?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Data Repositories : Deposit synthetic protocols in Zenodo or ChEMBL, and MSI datasets in MetaboLights .
- Metadata Standards : Include linker chemistry, purity (HPLC), and degradation assays (DC₅₀, IC₅₀) in documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
